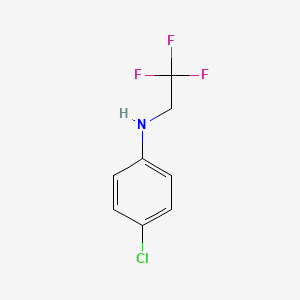

4-chloro-N-(2,2,2-trifluoroethyl)aniline

Description

Significance of Aniline (B41778) Derivatives in Chemical Research and Development

Aniline and its derivatives are fundamental building blocks in chemical synthesis, serving as crucial intermediates for a wide range of products, including dyes, polymers, herbicides, and notably, pharmaceuticals. slideshare.netwikipedia.org The aniline moiety's importance is underscored by its presence in numerous approved drugs, where it often plays a key role in interacting with biological targets. slideshare.netcresset-group.com The structural versatility of the aniline ring allows for extensive functionalization, enabling chemists to fine-tune a molecule's properties. cresset-group.com

However, the very reactivity that makes anilines useful can also present challenges, such as metabolic instability or potential toxicity, prompting significant research into bioisosteric replacements and structural modifications to mitigate these issues while retaining desired activity. cresset-group.com Consequently, the synthesis of novel aniline derivatives remains a vibrant and critical area of research, aimed at expanding the toolbox for medicinal chemistry and materials science. wisdomlib.orgresearchgate.net

Impact of Trifluoromethyl and Halogen Substituents on Aromatic Systems

The introduction of halogen and trifluoromethyl groups onto an aromatic ring, such as aniline, profoundly alters the molecule's electronic and physical properties. researchgate.net These modifications are a key strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability. mdpi.comnih.govnih.gov

The trifluoromethyl (-CF3) group is a powerful modulator of molecular properties. hovione.com Its strong electron-withdrawing nature, a result of the high electronegativity of fluorine atoms, can significantly impact the acidity or basicity of nearby functional groups. researchgate.netnih.govwikipedia.org This electronic effect can enhance interactions with biological targets. nih.govacs.org Furthermore, the -CF3 group is highly lipophilic and metabolically stable due to the strength of the carbon-fluorine bonds, often leading to improved pharmacokinetic profiles of drug candidates. mdpi.comnih.govbeilstein-journals.org It is frequently used to replace a methyl or chloro group to adjust steric and electronic properties or to block metabolic oxidation. wikipedia.org

Halogen substituents , particularly chlorine, also play a crucial role. Chlorine is more than just a bulky, lipophilic addition; it can participate in "halogen bonding," a type of non-covalent interaction where the halogen atom acts as an electrophilic center. researchgate.net This interaction can be pivotal for molecular recognition at a receptor binding site. researchgate.net The presence of a chlorine atom on an aromatic ring can influence the molecule's reactivity and provide a handle for further chemical transformations. researchgate.netmdpi.com

| Property | Methyl (-CH3) | Chlorine (-Cl) | Trifluoromethyl (-CF3) |

|---|---|---|---|

| Electronic Effect | Weakly electron-donating | Weakly deactivating, electron-withdrawing (inductive), electron-donating (resonance) | Strongly electron-withdrawing (inductive) researchgate.net |

| Lipophilicity (Hansch π) | +0.56 | +0.71 | +0.88 mdpi.com |

| Steric Size (van der Waals radius, Å) | ~2.0 | ~1.8 | ~2.7 mdpi.comnih.gov |

| Metabolic Stability | Susceptible to oxidation | Generally stable | Highly resistant to metabolic degradation nih.gov |

Overview of 4-Chloro-N-(2,2,2-trifluoroethyl)aniline within Contemporary Chemical Literature

The compound this compound is a molecule that combines the features of a halogenated aniline with an N-trifluoroethyl group. Within the scientific literature, this specific compound and its isomers are primarily recognized as synthetic intermediates or building blocks rather than end-products with defined applications. Its value lies in the potential to be incorporated into larger, more complex molecules.

The synthesis of N-trifluoroethylated anilines is an area of active research, with various methods developed to install the trifluoroethyl group onto the nitrogen atom of anilines. rsc.orgnih.gov These methods often involve the reaction of an aniline with a trifluoroethylating agent or using catalytic approaches like iron porphyrin-catalyzed N-H insertion. rsc.orgnih.govrsc.org Similarly, the synthesis of chloro-substituted anilines is well-established, often starting from materials like p-chloroaniline or 3-chloroaniline. wikipedia.orgresearchgate.netgoogle.com

The combination of the 4-chloro and N-(2,2,2-trifluoroethyl) functionalities makes this molecule a potentially valuable precursor for agrochemicals and pharmaceuticals, where such combined substitutions are known to confer desirable properties. beilstein-journals.orgbohrium.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 22753-82-8 | C8H7ClF3N | 209.60 |

| 2,4-dichloro-N-(2,2,2-trifluoroethyl)aniline appchemical.com | 1042506-49-9 | C8H6Cl2F3N | 244.04 appchemical.com |

| 4-Chloro-2-fluoro-N-(2,2,2-trifluoroethyl)aniline appchemical.com | 1248356-45-7 | C8H6ClF4N | 227.59 appchemical.com |

Research Gaps and Future Directions in this compound Chemistry

Despite the established importance of its constituent parts, this compound itself remains underexplored in terms of its potential applications. The primary research gap is the lack of studies investigating its biological activity or its utility in materials science. The existing literature predominantly catalogues it as a chemical intermediate, with its synthesis being the main point of focus.

Future research directions could fruitfully explore several avenues:

Synthesis of Derivatives: A significant opportunity exists to use this compound as a scaffold to generate libraries of more complex molecules for screening in pharmaceutical and agrochemical discovery programs. nih.gov

Biological Screening: The compound itself could be tested for a range of biological activities. Halogenated anilines have been investigated for antimicrobial properties, and the addition of the trifluoroethyl group could modulate this activity. nih.gov

Material Science Applications: Fluorinated aromatic compounds are known to have unique properties relevant to materials science, such as in the development of specialized polymers. researchgate.net Investigating the incorporation of this aniline into novel polymer backbones could yield materials with interesting thermal and electronic properties.

Advanced Synthetic Methods: While general methods for its synthesis exist, the development of more efficient, scalable, and environmentally friendly synthetic routes remains a valuable goal for chemical research. nih.gov This includes exploring novel catalytic systems that can construct this specific substitution pattern with high selectivity and yield.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-(2,2,2-trifluoroethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3N/c9-6-1-3-7(4-2-6)13-5-8(10,11)12/h1-4,13H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPGVRHNLRNFLOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCC(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439602 | |

| Record name | (4-Chlorophenyl) (2,2,2-trifluoroethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22753-82-8 | |

| Record name | (4-Chlorophenyl) (2,2,2-trifluoroethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Elucidation of 4 Chloro N 2,2,2 Trifluoroethyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in 4-chloro-N-(2,2,2-trifluoroethyl)aniline. Through ¹H, ¹³C, and ¹⁹F NMR, the distinct chemical environments of the hydrogen, carbon, and fluorine nuclei are mapped, providing unambiguous evidence for the compound's constitution.

The ¹H NMR spectrum of this compound provides critical information about the disposition of protons in both the aromatic ring and the N-alkyl side chain. The aromatic region typically displays a characteristic AA'BB' splitting pattern, indicative of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the amino group (H-2, H-6) are expected to resonate as a doublet, shifted upfield compared to the protons meta to the amino group (H-3, H-5), which also appear as a doublet. This is due to the electron-donating effect of the nitrogen atom.

The N-alkyl group introduces a distinct signal for the methylene (B1212753) protons (-CH₂-). This signal appears as a quartet due to coupling with the three adjacent fluorine atoms of the trifluoromethyl group (³JHF coupling). The integration of these signals confirms the proton count for each distinct environment.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) |

| Aromatic H (H-2, H-6) | 6.6 - 6.8 | Doublet (d) | JHH ≈ 8-9 |

| Aromatic H (H-3, H-5) | 7.1 - 7.3 | Doublet (d) | JHH ≈ 8-9 |

| -NH- | 3.8 - 4.2 | Broad Singlet (br s) | - |

| -CH₂- | 3.7 - 3.9 | Quartet (q) | ³JHF ≈ 9 |

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. The aromatic region shows four distinct signals, corresponding to the four unique carbon environments in the 1,4-disubstituted ring. The carbon atom attached to the nitrogen (C-1) is significantly shielded, while the carbon bearing the chlorine atom (C-4) is also distinctly shifted. The chemical shifts of the ortho (C-2, C-6) and meta (C-3, C-5) carbons are influenced by the electronic effects of both substituents.

The N-trifluoroethyl group is characterized by two signals: one for the methylene carbon (-CH₂) and one for the trifluoromethyl carbon (-CF₃). The methylene carbon signal is split into a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), while the trifluoromethyl carbon also appears as a quartet due to the same coupling. The large coupling constant associated with the C-F bond is a hallmark of fluorinated organic compounds.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F-coupling) |

| C-1 (C-NH) | 144 - 146 | Singlet |

| C-2, C-6 | 114 - 116 | Singlet |

| C-3, C-5 | 129 - 130 | Singlet |

| C-4 (C-Cl) | 123 - 125 | Singlet |

| -CH₂- | 44 - 46 | Quartet (q) |

| -CF₃ | 124 - 126 | Quartet (q) |

¹⁹F NMR spectroscopy is particularly informative for characterizing the trifluoroethyl group. The spectrum typically shows a single signal, a triplet, arising from the coupling of the three equivalent fluorine atoms with the two adjacent methylene protons (³JHF coupling). The chemical shift of this signal is characteristic of a -CF₃ group attached to a methylene group, which is in turn bonded to a nitrogen atom. The electronic environment of the aromatic ring, perturbed by the chloro substituent, can subtly influence the chemical shift of the fluorine nuclei.

Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) |

| -CF₃ | -70 to -72 | Triplet (t) | ³JHF ≈ 9 |

Vibrational Spectroscopy Analysis: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

The vibrational spectrum of this compound is complex, but several characteristic bands can be assigned to specific functional groups. The N-H stretching vibration of the secondary amine typically appears as a single, sharp band in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹.

The trifluoroethyl group gives rise to very strong and characteristic C-F stretching bands, typically found in the 1100-1300 cm⁻¹ region. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range. The C-Cl stretching vibration is typically observed at lower frequencies, in the 600-800 cm⁻¹ region. Aromatic C=C stretching vibrations give rise to a series of bands in the 1450-1600 cm⁻¹ region.

Table 4: General Assignment of Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3350 - 3450 | 3350 - 3450 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 | Medium-Weak |

| Aromatic C=C Stretch | 1580 - 1610, 1470 - 1500 | 1580 - 1610, 1470 - 1500 | Strong-Medium |

| C-N Stretch | 1250 - 1350 | 1250 - 1350 | Medium |

| C-F Stretch | 1100 - 1300 | 1100 - 1300 | Very Strong |

| C-Cl Stretch | 600 - 800 | 600 - 800 | Strong |

The chloro and trifluoroethyl substituents significantly influence the vibrational modes of the aniline (B41778) ring. The electron-withdrawing nature of the chlorine atom can affect the position and intensity of the aromatic ring vibrations. The C-Cl stretching mode itself is a clear indicator of its presence.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

A comprehensive search of scientific databases for the mass spectrum and detailed fragmentation analysis of this compound did not yield specific experimental data. Therefore, a mechanistic interpretation of its fragmentation pattern based on published spectra cannot be provided at this time.

In the absence of experimental data, a theoretical discussion of the expected fragmentation patterns for this molecule can be offered based on general principles of mass spectrometry. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M].+ ). The fragmentation would likely be influenced by the key structural features: the chlorophenyl ring, the secondary amine linkage, and the trifluoroethyl group.

Key anticipated fragmentation pathways would include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would result in the loss of a trifluoromethyl radical (•CF₃) or a CH₂CF₃ radical.

Cleavage of the N-C bond: Scission of the bond between the nitrogen and the trifluoroethyl group could lead to the formation of a 4-chloroaniline (B138754) radical cation.

Fragmentation of the Aromatic Ring: The chlorophenyl ring could undergo characteristic fragmentations, including the loss of a chlorine atom (•Cl) or hydrogen cyanide (HCN).

Rearrangements: McLafferty-type rearrangements are also a possibility, depending on the specific energetics of the fragmentation process.

A summary of potential major fragments is presented in the table below. It is important to reiterate that this is a theoretical projection, and experimental verification is required.

| Theoretical Fragment | Proposed Fragmentation Pathway |

| [C₈H₇ClF₃N].+ (Molecular Ion) | Intact molecule |

| [C₇H₆ClN].+ | Loss of •CH₂CF₃ |

| [C₆H₅ClN].+ | Alpha-cleavage with loss of •CF₃ and rearrangement |

| [C₆H₄Cl]+ | Cleavage of the C-N bond and loss of the trifluoroethylamino group |

| [C₈H₇F₃N].+ | Loss of •Cl |

X-ray Crystallography Studies for Solid-State Molecular Conformation, Bond Metrics, and Packing

As of the latest available information, there are no published X-ray crystallography studies for this compound in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Consequently, a detailed analysis of its solid-state molecular conformation, bond lengths, bond angles, and crystal packing is not possible.

While crystallographic data exists for some related aniline derivatives, such as 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, extrapolating these findings to this compound would be speculative. The presence of the highly electronegative trifluoroethyl group would significantly influence the electronic and steric properties of the molecule, likely leading to unique intermolecular interactions and crystal packing arrangements. A future crystallographic study would be necessary to elucidate these structural details definitively.

Theoretical and Computational Investigations of 4 Chloro N 2,2,2 Trifluoroethyl Aniline

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a primary tool for optimizing molecular geometries and calculating a wide range of molecular properties.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. bragitoff.comstanford.edu For molecules containing highly electronegative atoms like fluorine and chlorine, as well as lone pairs on the nitrogen atom, the selection is particularly critical.

Basis Sets: A basis set is a collection of mathematical functions used to construct the molecular orbitals. youtube.com For fluorinated and chlorinated systems, Pople-style basis sets such as 6-31G(d,p) or 6-311+G(d,p) are commonly employed. scispace.com

Polarization functions (d,p): These are essential for accurately describing the non-spherical nature of electron density in bonds involving electronegative atoms.

Diffuse functions (+): These are crucial for describing the behavior of electrons that are far from the nucleus, such as lone pairs and electrons in anions, which is relevant for the nitrogen, chlorine, and fluorine atoms in the target molecule. acs.org Dunning's correlation-consistent basis sets, like aug-cc-pVDZ , offer higher accuracy but at a greater computational cost. acs.org

Exchange-Correlation (XC) Functionals: The XC functional approximates the complex exchange and correlation interactions between electrons.

Hybrid Functionals: Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used and have shown good performance for a variety of organic molecules, including aniline (B41778) derivatives. scispace.commdpi.com

Range-Separated Functionals: For systems where charge transfer might be important, functionals like CAM-B3LYP or the M06-2X meta-hybrid GGA functional are often recommended as they can provide more accurate descriptions. nih.gov Studies on fluorinated compounds have shown that functionals like M06-2X, among others, can yield reliable results. researchgate.netarxiv.orgnih.gov

A typical computational approach would involve geometry optimization using the B3LYP functional combined with the 6-311+G(d,p) basis set to achieve a good balance between accuracy and computational expense.

The 4-chloro-N-(2,2,2-trifluoroethyl)aniline molecule possesses conformational flexibility primarily around two single bonds: the C(aryl)—N bond and the N—C(ethyl) bond. Identifying the most stable conformer (the global minimum on the potential energy surface) is essential for accurate property calculations.

A conformational analysis would involve a systematic scan of the potential energy surface by rotating these key dihedral angles. For instance, the rotation around the C(aryl)—N bond in substituted anilines is a well-studied phenomenon. benthamdirect.commedjchem.comresearchgate.net The energy barrier to this rotation is influenced by the electronic effects of the substituents. The electron-withdrawing chloro and trifluoroethyl groups are expected to influence the degree of conjugation between the nitrogen lone pair and the phenyl ring, thereby affecting the rotational barrier. medjchem.comacs.org

Similarly, rotation around the N—C(ethyl) bond would reveal different spatial arrangements of the trifluoroethyl group relative to the aniline ring. DFT calculations would be used to determine the relative energies of the resulting conformers (rotational isomers) and the energy barriers for interconversion between them. uisek.edu.ec The most stable conformation is expected to be one that minimizes steric hindrance and maximizes favorable electronic interactions.

Electronic Structure and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's electronic properties and chemical reactivity. researchgate.net

HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to electronic excitation and chemical reactions. researchgate.netemerginginvestigators.org

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, reflecting the electron-donating character of the amino group. The LUMO is likely distributed over the aromatic ring, with contributions from the electron-withdrawing chloro and trifluoroethyl substituents. The presence of these strong electron-withdrawing groups would lower the energies of both the HOMO and LUMO and is predicted to result in a relatively large energy gap, indicating good chemical stability. researchgate.netresearchgate.net

Table 1: Predicted Frontier Orbital Energies for this compound (Illustrative) Based on typical values for similar halogenated aniline derivatives calculated with DFT (e.g., B3LYP/6-311+G(d,p)).

| Parameter | Predicted Value (eV) | Implication |

| EHOMO | ~ -6.5 to -7.5 | Moderate electron-donating ability |

| ELUMO | ~ -0.5 to -1.5 | Moderate electron-accepting ability |

| Energy Gap (ΔE) | ~ 5.0 to 6.0 | High chemical stability, low reactivity |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, allowing for the prediction of reactive sites. wolfram.comnumberanalytics.com The map is colored to indicate different potential values:

Red/Yellow: Regions of negative potential, rich in electrons, indicating sites for electrophilic attack. researchgate.net

Blue: Regions of positive potential, electron-deficient, indicating sites for nucleophilic attack. 50webs.com

Green: Regions of neutral potential.

For this compound, the MEP map is expected to show distinct regions of varying potential. The most negative potential (red) would be concentrated around the highly electronegative fluorine atoms of the trifluoroethyl group, the chlorine atom, and to a lesser extent, the nitrogen atom's lone pair. journaleras.com These areas represent the primary sites for interaction with electrophiles. Conversely, the most positive potential (blue) would be located on the hydrogen atom attached to the nitrogen (the N-H proton), making it the most likely site for nucleophilic attack or hydrogen bond donation.

Natural Bond Orbital (NBO) analysis is a computational method that examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals within a molecule. researchgate.net This analysis provides quantitative insight into intramolecular interactions that contribute to molecular stability. researchgate.net

Key interactions expected in this compound include:

π-conjugation: The delocalization of the nitrogen atom's lone pair (LP(N)) into the antibonding π* orbitals of the phenyl ring (LP(N) → π*(C-C)). This interaction is characteristic of anilines and contributes significantly to their electronic structure.

Hyperconjugation: Interactions involving the trifluoroethyl and chloro substituents. This could include delocalization from the C-C or C-H bond orbitals into adjacent antibonding orbitals, or from the lone pairs of chlorine and fluorine into neighboring antibonding orbitals (e.g., LP(Cl) → σ*(C-C)).

Table 2: Predicted Major NBO Donor-Acceptor Interactions for this compound (Illustrative) This table represents the types of interactions an NBO analysis would reveal.

| Donor Orbital | Acceptor Orbital | Type of Interaction | Predicted Stabilization Energy E(2) (kcal/mol) |

| LP (N) | π* (C1-C2 / C5-C6) | Lone Pair → π* (Resonance) | High |

| LP (Cl) | σ* (C3-C4 / C4-C5) | Lone Pair → σ* (Hyperconjugation) | Moderate |

| σ (C-H) | σ* (N-C) | σ → σ* (Hyperconjugation) | Low |

| σ (C-C) | σ* (N-C) | σ → σ* (Hyperconjugation) | Low |

Prediction of Spectroscopic Parameters and Validation with Experimental Data (e.g., Vibrational Wavenumbers, NMR Chemical Shifts)

The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical analysis, allowing for the elucidation of molecular structure and dynamics. For a molecule like this compound, these investigations would typically be performed using Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules.

Vibrational Wavenumbers: Theoretical vibrational analysis is crucial for interpreting experimental infrared (IR) and Raman spectra. Using DFT calculations, typically with a basis set such as 6-311++G(d,p), the harmonic vibrational frequencies of the molecule can be computed. researchgate.net These calculated frequencies often show a systematic deviation from experimental values due to the harmonic approximation and basis set limitations. To bridge this gap, the computed wavenumbers are uniformly scaled. researchgate.net The scaled theoretical values are then compared with experimental data obtained from FT-IR and FT-Raman spectroscopy. researchgate.netresearchgate.net This comparison allows for a detailed assignment of vibrational modes, such as N-H stretching, C-Cl stretching, C-F stretching, and various aromatic ring vibrations, to the specific peaks observed in the experimental spectra. researchgate.net Studies on similar molecules like 4-chloro-2-bromoaniline and 4-chloro-N-methylaniline have demonstrated excellent agreement between scaled DFT-calculated frequencies and experimental observations. researchgate.netresearchgate.net

Hypothetical Data Table for Vibrational Wavenumbers Without specific published data, the following table illustrates the typical format used to compare theoretical and experimental vibrational wavenumbers for substituted anilines. The values are for illustrative purposes only.

| Vibrational Assignment | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3450 | 3435 |

| Aromatic C-H Stretch | 3100 | 3090 |

| CH₂ Scissoring | 1450 | 1445 |

| C-N Stretch | 1300 | 1295 |

| C-Cl Stretch | 750 | 740 |

NMR Chemical Shifts: Theoretical calculations are also invaluable for assigning and interpreting Nuclear Magnetic Resonance (NMR) spectra. The Gauge-Independent Atomic Orbital (GIAO) method, employed within DFT, is a standard approach for predicting ¹H and ¹³C NMR chemical shifts. researchgate.net The calculated isotropic shielding tensors are converted into chemical shifts by referencing them to a standard, typically Tetramethylsilane (TMS). A strong correlation between the calculated and experimentally measured chemical shifts serves to validate the computed molecular structure and aids in the unambiguous assignment of each resonance. researchgate.netmq.edu.au This combined experimental and theoretical approach is a powerful tool for structural elucidation. mq.edu.au

Hypothetical Data Table for NMR Chemical Shifts This table demonstrates how predicted and observed NMR chemical shifts are typically presented. The values are hypothetical and serve as an example.

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C1 (C-Cl) | 128.5 | 128.9 |

| C2, C6 | 129.8 | 130.1 |

| C3, C5 | 115.0 | 115.4 |

| C4 (C-N) | 145.2 | 145.8 |

| CH₂ | 45.1 | 45.5 |

| CF₃ | 125.7 (q) | 126.0 (q) |

| H (N-H) | 5.1 | 5.3 |

| H (Aromatic) | 6.8 - 7.2 | 6.7 - 7.3 |

Calculation of Non-Linear Optical (NLO) Properties and First-Order Hyperpolarizability

Organic molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. wisc.edu Anilines and their derivatives are often studied for these properties due to the charge transfer that can occur between the electron-donating amino group and various electron-withdrawing substituents, mediated by the π-conjugated system of the benzene (B151609) ring. nih.gov

Hypothetical Data Table for NLO Properties The following table is a representative example of how calculated NLO properties are reported. The values are illustrative.

| Parameter | Calculated Value |

|---|---|

| Dipole Moment (μ) (Debye) | 3.5 D |

| Mean Polarizability (α) (esu) | 1.5 x 10⁻²³ esu |

Reactivity and Reaction Mechanisms of 4 Chloro N 2,2,2 Trifluoroethyl Aniline

Nucleophilic Reactivity at the Amine Nitrogen Center

The nitrogen atom of the secondary amine in 4-chloro-N-(2,2,2-trifluoroethyl)aniline possesses a lone pair of electrons, rendering it nucleophilic. However, the strength of this nucleophilicity is significantly modulated by the attached 2,2,2-trifluoroethyl group. The three fluorine atoms exert a powerful electron-withdrawing inductive effect, which pulls electron density away from the nitrogen atom. This reduction in electron density makes the nitrogen lone pair less available for donation to electrophiles, thus decreasing its basicity and nucleophilicity compared to a non-fluorinated analogue like N-ethylaniline. chemistrysteps.com

Despite its reduced nucleophilicity, the amine nitrogen can undergo reactions such as alkylation and acylation. These transformations typically require reaction with appropriate alkylating or acylating agents.

Alkylation: The introduction of an additional alkyl group to form a tertiary amine can be achieved using alkyl halides. Due to the diminished reactivity of the nitrogen center, these reactions may necessitate the use of a base (like potassium carbonate) to deprotonate the amine, generating a more potent anionic nucleophile. researchgate.net

Acylation: This reaction involves the introduction of an acyl group (R-C=O) from reagents like acyl chlorides or acid anhydrides. Acylation of anilines is a common procedure, often performed in the presence of a non-nucleophilic base such as pyridine (B92270) to neutralize the liberated acid. derpharmachemica.compearson.com For this compound, the reaction would yield a corresponding N-acyl derivative. This transformation is significant as it converts the amine into an amide, which further alters the electronic properties of the substituent.

| Reaction Type | Typical Reagent | General Product | Key Conditions |

|---|---|---|---|

| Alkylation | Alkyl Halide (e.g., CH₃I) | Tertiary Amine | Presence of a base (e.g., K₂CO₃) |

| Acylation | Acyl Chloride (e.g., CH₃COCl) | Amide | Presence of a base (e.g., Pyridine) |

Anilines can react with boron halides, such as boron trichloride (B1173362) (BCl₃), to form various organoboron-nitrogen compounds. The initial reaction of a primary or secondary amine with BCl₃ typically results in the formation of a 1:1 adduct. rsc.orgacs.org For this compound, this would lead to the formation of a Lewis acid-base adduct.

Upon heating or treatment with a base, these adducts can undergo dehydrohalogenation (loss of HCl) to form aminoboranes, also known as borazenes. rsc.org Specifically, the reaction of an N-substituted aniline (B41778) with BCl₃ can yield an N-aryl-N-alkyl-aminodichloroborane, a type of anilinodichloroborane. These intermediates are valuable in synthesis as they can undergo further transformations, including nucleophilic substitution at the boron atom. acs.orgcdnsciencepub.com

Electrophilic Aromatic Substitution (EAS) Reactions on the Phenyl Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and regioselectivity (the position of substitution) of these reactions are dictated by the electronic properties of the substituents already present on the ring. savemyexams.com

The regiochemical outcome of an EAS reaction on this compound is determined by the combined directing effects of the chloro and the N-(2,2,2-trifluoroethyl)amino groups.

Chloro Group: The chlorine atom is an ortho-, para-director. pressbooks.pub It deactivates the ring towards electrophilic attack due to its strong electron-withdrawing inductive effect (-I). However, it can donate lone pair electrons through resonance (+M), which stabilizes the positively charged intermediate (the arenium ion or sigma complex) when attack occurs at the ortho and para positions. youtube.com

| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect | Directing Preference |

|---|---|---|---|---|

| -Cl | Strongly withdrawing | Weakly donating | Deactivating | Ortho, Para |

| -NHCH₂CF₃ | Strongly withdrawing (via CF₃) | Donating (via N lone pair) | Weakly Activating/Deactivating | Ortho, Para |

Both substituents direct incoming electrophiles to the ortho and para positions. In this compound, the para position relative to the amino group is already occupied by the chlorine atom. Therefore, the directing effects of both groups reinforce each other, guiding the electrophile to the positions ortho to the amino group (C2 and C6).

The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate known as the arenium ion. Attack at the C2 position (ortho to the amino group and meta to the chloro group) is favored because the positive charge in the resulting arenium ion can be delocalized onto the nitrogen atom through resonance. This provides a particularly stable resonance contributor and lowers the activation energy for this pathway. Attack at the meta position relative to the amino group (C3 and C5) does not allow for this direct stabilization from the nitrogen's lone pair, making this pathway less favorable.

Nucleophilic Aromatic Substitution (SNAr) Potential on the Halogenated Ring

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halogen, on an aromatic ring with a strong nucleophile. nih.govtib.eu This reaction is generally feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. nih.gov These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction.

In the case of this compound, the leaving group is the chlorine atom. The key to its SNAr potential lies in the nature of the N-(2,2,2-trifluoroethyl)amino group located para to the chlorine. For SNAr to be efficient, this group must help stabilize the negative charge that develops in the ring during the formation of the Meisenheimer complex.

While the trifluoroethyl moiety is strongly electron-withdrawing by induction, the nitrogen atom itself can donate its lone pair of electrons into the ring via resonance. This resonance donation would introduce more electron density into the ring, which would destabilize the negative charge of the SNAr intermediate. Typically, powerful electron-withdrawing groups like nitro (-NO₂) or cyano (-CN) groups, which withdraw electrons by both induction and resonance, are required to facilitate SNAr reactions. The electron-donating resonance effect of the amino group, even when attenuated by the trifluoroethyl group, makes SNAr reactions on this compound unlikely under standard conditions. lookchem.com

Enhanced Reactivity Due to Electron-Withdrawing Trifluoroethyl Group

The presence of a 2,2,2-trifluoroethyl (-CH₂CF₃) group attached to the nitrogen atom profoundly modifies the electronic properties of the aniline molecule. The trifluoromethyl group (-CF₃) is a powerful electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. mdpi.com This strong inductive effect is transmitted through the ethyl bridge to the nitrogen atom and, subsequently, to the aromatic ring.

The consequences of this electron withdrawal are twofold:

Reduced Basicity of Nitrogen: The electron density on the aniline nitrogen is significantly decreased, making the lone pair of electrons less available for donation. doubtnut.com Consequently, this compound is a weaker base compared to 4-chloroaniline (B138754).

Activation of the Aromatic Ring for SₙAr: While electron-withdrawing groups decrease the ring's reactivity towards electrophilic substitution, they have the opposite effect on nucleophilic aromatic substitution (SₙAr). masterorganicchemistry.com The withdrawal of electron density makes the aromatic ring more electron-poor (electrophilic) and thus more susceptible to attack by nucleophiles. masterorganicchemistry.com Crucially, the electron-withdrawing group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the SₙAr mechanism. masterorganicchemistry.comwikipedia.org This stabilization lowers the activation energy of the reaction, leading to an enhanced rate of substitution of the chlorine atom. masterorganicchemistry.com

Scope of Nucleophiles and Reaction Conditions for SₙAr

Nucleophilic aromatic substitution (SₙAr) is a key reaction for this compound, allowing for the displacement of the chloro group to form new carbon-nucleophile bonds. The reaction generally proceeds via an addition-elimination mechanism. wikipedia.orgpressbooks.pub A wide range of nucleophiles can be employed, provided the reaction conditions are optimized.

Nucleophiles:

N-Nucleophiles: Primary and secondary amines, anilines, indoles, and carbazoles are effective nucleophiles for creating new C-N bonds. nih.govntnu.nonih.gov

O-Nucleophiles: Alkoxides and hydroxides can be used, although competitive side reactions may occur. pressbooks.pub

S-Nucleophiles: Thiolates are also viable nucleophiles for SₙAr reactions.

Reaction Conditions: The success of the SₙAr reaction is highly dependent on the choice of solvent, base, and temperature. Base-promoted reactions are common, utilizing reagents like potassium hydroxide (B78521) (KOH) in solvents such as dimethyl sulfoxide (B87167) (DMSO). nih.gov In some cases, acid catalysis can be employed, particularly for amination reactions, where the reaction pathway can be influenced by the pKa of the substrate and the nucleophile. ntnu.no The reaction may proceed through initial protonation of the heterocyclic substrate, rendering it more electrophilic. ntnu.no

| Nucleophile Type | Example Nucleophile | Typical Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Anilines | Substituted Anilines | - | Methanol (B129727) | Room Temp - Reflux | researchgate.net |

| Heterocyclic Amines | Indole, Carbazole | KOH | DMSO | 100-120 °C | nih.gov |

| Secondary Amines | Pyrrolidine | KOH | Water with HPMC | Room Temperature | rsc.org |

| Primary Amines | Aniline | HCl (catalyst) | Water or 2-Butanol | 100 °C | ntnu.no |

Redox Chemistry: Oxidation and Reduction Pathways of the Aniline Moiety

The aniline moiety is redox-active and can undergo both oxidation and reduction, although oxidation is more commonly studied. The electronic environment created by the chloro and trifluoroethyl substituents modulates this reactivity.

Oxidation: The electrochemical oxidation of substituted anilines, such as 4-chloroaniline, has been shown to proceed via a one-electron transfer to form a radical cation. rsc.org This intermediate is typically unstable and can undergo further reactions. For 4-chloroaniline, this leads to an unstable chloronium species which, in the presence of water, can hydrolyze to form a p-quinoneimine. rsc.org The strong electron-withdrawing nature of the N-trifluoroethyl group in this compound would increase the oxidation potential, making it more difficult to oxidize compared to 4-chloroaniline. Photocatalytic degradation pathways for anilines often involve attack by highly reactive hydroxyl radicals (•OH), leading to the formation of anilinium radical cations and hydroxylated adducts. mdpi.com

Reduction: The aniline functional group is already in a reduced state. Further reduction of the amine itself is not a common transformation under typical organic synthesis conditions. The aromatic ring can be reduced under harsh conditions (e.g., Birch reduction), but this is generally not a selective process. The chloro-substituent can be removed via catalytic hydrogenation, a process known as hydrodehalogenation.

Reaction Kinetics and Mechanistic Studies

Kinetic and mechanistic studies provide quantitative insight into the reactivity of this compound and related compounds, elucidating the factors that control reaction rates and product formation.

Mechanistic probes like the Hammett and Brønsted equations are used to characterize the transition state. For the SₙAr reaction of 4-chloro-3,5-dinitrobenzotrifluoride (B147460) with various anilines, a large negative Hammett ρ value (ranging from -3.01 to -3.16) was determined. researchgate.net This indicates the development of a significant positive charge on the aniline nitrogen in the rate-determining transition state. researchgate.net A Brønsted-type plot for the same reaction yielded a β value of 0.85, suggesting that C-N bond formation is well-advanced in the transition state. researchgate.net Similarly, studies on the reaction of 4-chloro-7-nitrobenzofurazan (B127121) with anilines reported high Brønsted βₙᵤc values (1.0 - 1.6), which were interpreted as evidence for a single electron transfer (SET) step initiating the SₙAr pathway. scispace.com

| Aryl Halide | Nucleophile | Kinetic Parameter | Value | Interpretation | Reference |

|---|---|---|---|---|---|

| 4-Chloro-3,5-dinitrobenzotrifluoride | Substituted Anilines | Hammett ρ | -3.01 to -3.16 | Positive charge buildup on nucleophile in TS | researchgate.net |

| 4-Chloro-3,5-dinitrobenzotrifluoride | Substituted Anilines | Brønsted β | 0.85 | Significant bond formation in TS | researchgate.net |

| 4-Chloro-7-nitrobenzofurazan | Substituted Anilines | Brønsted βₙᵤc | 1.0 - 1.6 | High degree of bond formation; possible SET mechanism | scispace.com |

| Substituted Anilines | Chloramine T | Hammett ρ | -0.976 | Moderate positive charge buildup on aniline | rsc.org |

The reaction environment plays a critical role in the kinetics and outcome of reactions involving this compound.

Solvent Polarity: The choice of solvent can dramatically affect SₙAr reaction rates. In the reaction of 4-chloroquinazoline (B184009) with aniline, the reaction proceeded in protic solvents like n-butanol or in aqueous media but did not occur in aprotic solvents like acetonitrile (B52724) or dichloromethane. nih.gov The ability of protic solvents to solvate ions and stabilize the charged Meisenheimer complex is crucial. In mixed solvent systems, such as methanol-acetonitrile, the rate of SₙAr can be influenced by specific solvent-solute interactions like hydrogen bonding. scispace.com For instance, the rate of reaction between anilines and 4-chloro-7-nitrobenzofurazan was slower in methanol compared to acetonitrile for more basic anilines, an effect attributed to stronger hydrogen bonding between the nucleophile and methanol, which reduces the aniline's nucleophilicity. scispace.com

pH: The pH of the reaction medium is a key variable, especially in aqueous or protic solvents. For the SₙAr reaction of 4-chloroquinazoline, acidic conditions promoted the reaction by protonating the substrate, which increases its electrophilicity and makes it more susceptible to nucleophilic attack. nih.gov

Catalysis: Both acid and base catalysis can be employed to promote SₙAr reactions. As mentioned, acid catalysis can activate the electrophile. ntnu.no Conversely, base catalysis is frequently used to deprotonate the nucleophile, increasing its nucleophilicity. rsc.org For example, bases like KOH are effective in promoting the reaction between chloroarenes and N-H containing nucleophiles. nih.gov The choice of catalyst and conditions can be tailored to favor the desired reaction pathway and improve selectivity.

Applications and Role of 4 Chloro N 2,2,2 Trifluoroethyl Aniline As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Fluorinated Heterocyclic Systems

Benzodiazepine Derivatives: The synthesis of benzodiazepines typically involves the condensation of a substituted 2-aminobenzophenone (B122507) with an amino acid. In a hypothetical scenario, 4-chloro-N-(2,2,2-trifluoroethyl)aniline could be a precursor to a key intermediate. For instance, Friedel-Crafts acylation of this aniline (B41778) derivative at the ortho position to the amino group with a suitable benzoyl chloride would yield a 2-amino-benzophenone derivative. This intermediate, bearing both the chloro and trifluoroethyl moieties, could then undergo cyclization with an α-amino acid or its derivative to form a fluorinated benzodiazepine. The presence of the trifluoroethyl group could significantly influence the pharmacological properties of the resulting benzodiazepine.

Indazole Derivatives: The synthesis of indazoles can be achieved through various methods, including the cyclization of o-toluidine (B26562) derivatives or from 2-halobenzonitriles. While a direct pathway from this compound is not explicitly described, its structure lends itself to plausible synthetic transformations. For example, functionalization of the aromatic ring, such as through ortho-lithiation followed by reaction with a suitable electrophile, could introduce the necessary functionalities for subsequent cyclization into an indazole ring system.

Building Block for Complex Poly-functionalized Organic Molecules

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a reactive aromatic ring, makes it a valuable building block for more complex molecules. The chloro-substituent on the aromatic ring can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of substituents and the construction of intricate molecular architectures.

The N-(2,2,2-trifluoroethyl) group can modulate the electronic properties and reactivity of the aniline nitrogen. This group is generally stable under many reaction conditions, allowing for transformations on the aromatic ring without its cleavage. Furthermore, the trifluoroethyl moiety can influence the conformational preferences and biological activity of the final molecule.

Strategies for Introducing the 4-chloroaniline (B138754) and 2,2,2-trifluoroethyl Moieties into Target Compounds

The synthesis of molecules containing the 4-chloroaniline and 2,2,2-trifluoroethyl fragments can be approached in several ways, with this compound serving as a key reagent.

Introducing the 4-chloro-N-(2,2,2-trifluoroethyl)phenyl Group:

Nucleophilic Aromatic Substitution: The amino group of this compound can act as a nucleophile to displace leaving groups on electrophilic partners.

Cross-Coupling Reactions: The aromatic ring can be further functionalized to participate in various cross-coupling reactions. For example, conversion of the chloro group to a bromo or iodo group would facilitate reactions like Suzuki or Sonogashira couplings, thereby attaching the entire substituted aniline moiety to a larger molecular scaffold.

Introducing the 2,2,2-trifluoroethylamino Group:

The synthesis of N-trifluoroethylated anilines can be achieved through several methods, which could be adapted for the synthesis of this compound itself or for introducing the trifluoroethylamino group into other molecules. These methods include:

N-alkylation of 4-chloroaniline: Direct alkylation of 4-chloroaniline with a 2,2,2-trifluoroethylating agent, such as 2,2,2-trifluoroethyl iodide or triflate, in the presence of a base.

Reductive Amination: Reaction of 4-chloroaniline with trifluoroacetaldehyde (B10831) followed by reduction of the resulting imine.

Copper- or Iron-catalyzed N-trifluoroethylation: More advanced methods involve the use of transition metal catalysts to facilitate the N-H insertion reaction with a trifluoroethyl source. nih.gov

Derivatization for Specialized Reagents

While no specific examples of derivatizing this compound into specialized reagents like triflation reagents were found, the underlying chemical principles allow for such possibilities.

Triflation reagents are typically used to convert hydroxyl groups into excellent leaving groups (triflates). These reagents often contain a triflyl group (SO2CF3) attached to a nitrogen atom. A hypothetical pathway to a triflation reagent derived from this compound could involve its reaction with triflic anhydride (B1165640) or triflyl chloride. The resulting N-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)trifluoromethanesulfonamide could potentially serve as a triflating agent. The electronic properties of the 4-chlorophenyl and 2,2,2-trifluoroethyl groups would influence the reactivity of such a reagent.

The following table summarizes the key applications and synthetic strategies discussed:

| Application/Strategy | Description | Potential Reaction Types |

| Precursor for Heterocycles | Serves as a starting material for the synthesis of fluorinated benzodiazepines and indazoles. | Friedel-Crafts acylation, cyclization, ortho-lithiation. |

| Building Block | Used to construct complex molecules with multiple functional groups. | Suzuki, Heck, Buchwald-Hartwig cross-coupling reactions. |

| Moiety Introduction | Provides methods to incorporate the 4-chloroaniline and 2,2,2-trifluoroethylamino groups. | Nucleophilic aromatic substitution, N-alkylation, reductive amination. |

| Specialized Reagents | Potential for conversion into reagents like triflating agents. | Reaction with triflic anhydride or triflyl chloride. |

Intermolecular Interactions and Supramolecular Aspects Involving 4 Chloro N 2,2,2 Trifluoroethyl Aniline

Hydrogen Bonding Networks: N-H...X and C-H...X Interactions

Hydrogen bonds are among the most critical interactions governing the self-assembly of aniline (B41778) derivatives in the solid state. In 4-chloro-N-(2,2,2-trifluoroethyl)aniline, the secondary amine (N-H) group is the primary hydrogen bond donor, while potential acceptor sites (X) include the nitrogen atom, the fluorine atoms of the trifluoroethyl group, and the chlorine atom on the phenyl ring.

N-H...X Interactions: The most conventional hydrogen bond expected is the N-H...N interaction, which is a common motif in the crystal structures of anilines. This interaction typically leads to the formation of chains or dimeric structures. For instance, in the crystal structure of 4-chloro-2-iodoaniline (B181669), the amino group participates in N-H...N hydrogen bonding, which creates chains of molecules extending along a crystallographic axis. nih.gov Similarly, the crystal structure of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline features strong H-N...N intermolecular interactions that result in the formation of dimers. mdpi.com It is highly probable that this compound engages in similar N-H...N bonding to form one-dimensional supramolecular chains.

Furthermore, the highly electronegative fluorine atoms of the trifluoroethyl group present a plausible, albeit weaker, hydrogen bond acceptor site. Studies on related fluorinated anilino-quinazolines have characterized weak N-H...F hydrogen bonds. nih.govnih.gov The acidity of the N-H proton is enhanced by the electron-withdrawing nature of both the 4-chlorophenyl and the 2,2,2-trifluoroethyl groups, which would favor the formation of such hydrogen bonds. nih.gov

| Interaction Type | Donor | Acceptor (X) | Common Resulting Motif |

| N-H...N | Amine (N-H) | Nitrogen (N) | Chains, Dimers nih.govmdpi.com |

| N-H...F | Amine (N-H) | Fluorine (F) | Intramolecular or Intermolecular links nih.govnih.gov |

| C-H...Cl | Aromatic (C-H) | Chlorine (Cl) | Lattice stabilization nih.gov |

| C-H...F | Aromatic/Aliphatic (C-H) | Fluorine (F) | Network formation mdpi.com |

Aromatic Stacking Interactions (π-π Interactions) in Crystal Structures

In the crystal structures of analogous chlorinated anilines, both types of stacking are prevalent. For example, cocrystals of 2,3,5,6-tetrachloroaniline (B43135) exhibit homogeneous, face-to-face π-π stacking interactions with centroid-to-centroid distances of approximately 3.8 Å, which is well within the accepted range for such interactions. nih.gov In contrast, the crystal structure of 4-chloro-2-iodoaniline displays a highly offset face-to-face π-stacking arrangement, characterized by a centroid-to-centroid distance of 4.154 Å and a significant ring-offset slippage of 2.151 Å. nih.gov

For this compound, the presence of the electron-withdrawing chloro-substituent modulates the quadrupole moment of the aromatic ring, which influences the preferred stacking geometry. It is anticipated that the molecules will arrange into stacks of parallel aromatic rings, likely in an offset fashion to minimize electrostatic repulsion and maximize attractive dispersion forces. These stacking interactions would work in concert with the hydrogen-bonding networks to build the three-dimensional supramolecular architecture.

| Stacking Parameter | Description | Observed Value in Analogous Systems |

| Centroid-to-Centroid Distance | The distance between the geometric centers of two stacked aromatic rings. | 3.80 Å (face-to-face) nih.gov to 4.15 Å (offset) nih.gov |

| Centroid-to-Plane Distance | The perpendicular distance from the centroid of one ring to the plane of the adjacent ring. | 3.55 Å (offset) nih.gov |

| Ring-Offset (Slippage) | The lateral displacement between the centroids of two parallel stacked rings. | 2.15 Å (highly offset) nih.gov |

Influence of Chloro and Trifluoroethyl Substituents on Crystal Packing and Self-Assembly

The specific substituents on the aniline framework, namely the 4-chloro and N-(2,2,2-trifluoroethyl) groups, are instrumental in directing the self-assembly and determining the final crystal packing. Their combined electronic and steric effects dictate the hierarchy and geometry of the intermolecular interactions.

Influence of the Trifluoroethyl Group: The trifluoroethyl group has a profound impact due to its strong electron-withdrawing nature and its capacity to participate in hydrogen bonding.

Electronic Effect: The -CF₃ moiety within the group significantly increases the acidity of the N-H proton, making it a stronger hydrogen bond donor. nih.gov This enhances the strength and directionality of N-H...N and potential N-H...F bonds.

Steric and Packing Effect: The trifluoromethyl group is known to enhance lipophilicity and metabolic stability in molecules. nih.gov In crystal engineering, the fluorine atoms are effective participants in C-H...F hydrogen bonds and can also form F...F contacts, which, although weak, can collectively influence the packing arrangement. researchgate.net The bulkiness of the trifluoroethyl group also imposes steric constraints that will influence the relative orientation of molecules and affect the efficiency of π-π stacking.

Influence of the Chloro Substituent: The chlorine atom at the para-position also plays a crucial role in defining the supramolecular architecture.

Electronic Effect: As a halogen, chlorine is electron-withdrawing via the inductive effect, which modifies the electron distribution of the aromatic π-system. This modulation influences the nature of the π-π stacking interactions, often favoring offset arrangements to optimize electrostatic contacts. nih.gov

In concert, the trifluoroethyl group primarily strengthens the hydrogen-bonding capacity of the molecule, while the chloro group fine-tunes the aromatic stacking and introduces additional weak directional interactions. The final crystal structure of this compound is therefore a delicate balance between strong N-H...N hydrogen-bonded chains, stabilizing π-π stacking interactions guided by the chlorophenyl ring, and a multitude of weaker C-H...F and C-H...Cl contacts that provide additional cohesion.

Conclusion and Future Research Perspectives

Synthesis of Current Understanding of 4-Chloro-N-(2,2,2-trifluoroethyl)aniline

The compound this compound represents a confluence of structural motifs that are of significant interest in modern synthetic and medicinal chemistry. The aniline (B41778) scaffold is a foundational element in a vast array of functional molecules. The introduction of a chlorine atom at the para-position and an N-trifluoroethyl group significantly modulates the electronic and physicochemical properties of the parent aniline molecule. The trifluoroethyl group, in particular, is recognized for its ability to enhance metabolic stability, improve membrane permeability, and increase the binding affinity of molecules by acting as a bioisostere for other functional groups. nih.gov

While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, a substantial body of work on the synthesis and properties of N-(trifluoroethyl)anilines provides a strong basis for understanding this compound. rsc.org Synthetic access to this class of compounds typically involves the N-alkylation of the corresponding aniline with a trifluoroethylating agent. nih.gov Established methods include reactions with trifluoroethyl halides, tosylates, or hypervalent iodine reagents. nih.govprepchem.com These approaches allow for the direct formation of the crucial C-N bond, linking the trifluoroethyl moiety to the aniline nitrogen.

The presence of the chloro- and trifluoroethyl- substituents imparts a unique combination of lipophilicity and electronic characteristics to the molecule. These features are highly desirable in the design of bioactive compounds and advanced materials. Consequently, this compound is best understood as a valuable chemical intermediate and a structural analogue for more complex functional molecules.

Emerging Research Avenues in N-(Trifluoroethyl)aniline Chemistry

The field of N-(trifluoroethyl)aniline chemistry is dynamic, with several promising research avenues emerging that are directly relevant to the synthesis and potential applications of this compound. A significant trend is the development of more efficient, sustainable, and selective synthetic methodologies for trifluoroethylation.

One of the most notable advancements is the use of novel catalytic systems. For instance, iron porphyrin-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine (B1214592) hydrochloride as the fluorine source has been reported as a one-pot reaction with good substrate scope and functional group compatibility. nih.govrsc.org This method offers an alternative to traditional alkylating agents and proceeds under relatively mild conditions. Further exploration of earth-abundant metal catalysts for such transformations is a key area of future research.

Another burgeoning area is the application of photoredox catalysis and other light-driven methods for the synthesis of fluorinated amines. researchgate.netnih.gov These approaches often utilize visible light to generate reactive radical intermediates under mild conditions, offering new pathways for the formation of C-N bonds and the introduction of fluoroalkyl groups. researchgate.net The development of photoinduced, transition-metal-free protocols for the preparation of difluoro- and trifluoroalkyl anilines is a testament to this trend. nih.govacs.org

Furthermore, catalyst-free trifluoroethylation reactions are gaining traction. nih.govresearchgate.netdoaj.org Methods utilizing stable and inexpensive fluorine sources like trifluoroacetic acid, in combination with a reducing agent, provide a practical and highly functional group tolerant route to N-trifluoroethylated amines. nih.govresearchgate.networktribe.comworktribe.com These operationally simple procedures are highly attractive for both academic and industrial laboratories.

The table below summarizes some of the emerging synthetic strategies for N-trifluoroethylation.

| Synthetic Strategy | Catalyst/Reagent System | Key Advantages |

| Catalytic N-Trifluoroethylation | Iron(III) Porphyrin / 2,2,2-trifluoroethylamine HCl | Utilizes an earth-abundant metal catalyst; good functional group tolerance. nih.govrsc.org |

| Photocatalytic Synthesis | Organic Dyes (e.g., Eosin Y) / Light | Mild reaction conditions; avoids transition metals. nih.govacs.org |

| Catalyst-Free Reductive Amination | Trifluoroacetic Acid / Phenylsilane | Operationally simple; high functional group tolerance; inexpensive fluorine source. nih.govdoaj.org |

| Electron Donor-Acceptor (EDA) Complex | Aniline / Ethyl difluoroiodoacetate / Light | Transition-metal and photocatalyst-free; mild conditions. nih.govacs.org |

Potential for Novel Synthetic Methodologies and Advanced Materials Applications Based on this Scaffold

The this compound scaffold holds considerable potential for the development of both novel synthetic methodologies and advanced materials. The unique electronic and steric properties of this molecule make it an attractive building block for creating more complex and functionalized derivatives.

In the realm of synthetic methodology, this compound could serve as a platform for exploring late-stage functionalization reactions. The presence of the chlorine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide variety of substituents onto the aromatic ring. This would enable the rapid generation of a library of diverse molecules for screening in various applications.

The trifluoroethylated amine functionality itself can direct or participate in further chemical transformations. Research into the reactivity of the N-H bond (if present in a precursor) or the influence of the trifluoroethyl group on the reactivity of the aniline ring could lead to new synthetic strategies.

For advanced materials applications, the incorporation of fluorine is known to impart desirable properties such as high thermal stability, chemical inertness, and specific optical and electronic characteristics. The this compound unit could be incorporated into polymers or other macromolecular structures to create materials with enhanced properties. man.ac.uk For example, its integration into polymer backbones could lead to materials with low surface energy, high thermal resistance, or specific dielectric properties, making them suitable for applications in electronics, aerospace, or as high-performance coatings.

The potential applications are summarized in the table below:

| Application Area | Potential Role of this compound | Desired Properties Conferred |

| Pharmaceuticals & Agrochemicals | A key intermediate or building block for complex bioactive molecules. nih.gov | Enhanced metabolic stability, lipophilicity, and binding affinity. nih.gov |

| Advanced Polymers | Monomer or functional additive. | High thermal stability, chemical resistance, low surface energy. man.ac.uk |

| Organic Electronics | Component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or field-effect transistors (OFETs). | Modified electronic properties, improved stability. |

| Functional Dyes | Core structure for solvatochromic or fluorescent dyes. | Tunable photophysical properties due to the electronic nature of the substituents. |

Future research will likely focus on realizing this potential by exploring the reactivity of this compound and integrating it into functional molecular and material systems.

Q & A

Basic: What are the recommended synthetic routes for 4-chloro-N-(2,2,2-trifluoroethyl)aniline, and what factors influence yield optimization?

Answer:

The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 4-chloroaniline with 2,2,2-trifluoroethyl iodide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF) can yield the target compound. Yield optimization depends on:

- Temperature control : Excessive heat may lead to decomposition of the trifluoroethyl group.

- Solvent choice : Polar aprotic solvents enhance nucleophilicity of the amine.

- Protection of reactive sites : Competing reactions (e.g., oxidation of the aniline ring) can be mitigated by inert atmosphere conditions .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:

Key analytical methods include:

- HPLC : Quantify purity (>95% typical) using a C18 column with UV detection at 254 nm .

- NMR spectroscopy : ¹H and ¹⁹F NMR confirm substitution patterns (e.g., δ ~4.2 ppm for -NH-CH₂-CF₃ protons; δ -70 ppm for CF₃ in ¹⁹F NMR) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 212.02 for C₈H₇ClF₃N) .

- Melting point analysis : Sharp melting points (e.g., 156–158°C for related analogs) indicate crystalline purity .

Advanced: What role do fluorine substituents play in the compound’s electronic properties and reactivity?

Answer:

The trifluoroethyl group (-CH₂CF₃) exerts strong electron-withdrawing effects due to the high electronegativity of fluorine:

- Electronic effects : Stabilizes the aniline’s lone pair via inductive effects, reducing basicity (pKa ~2–3 vs. ~4.6 for unsubstituted aniline) .

- Hydrophobic interactions : Enhances lipid solubility, impacting bioavailability in pharmacological studies .

- Metabolic stability : Fluorine resists oxidative metabolism, prolonging in vivo half-life in drug analogs .

Experimental validation via Hammett constants (σₚ for -CF₃ ≈ 0.54) or computational DFT calculations (e.g., Mulliken charges on the aromatic ring) can quantify these effects .

Advanced: How can computational chemistry predict the compound’s behavior in different solvents?

Answer:

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311++G(d,p)) model solvation effects:

- Solvent polarity : Polar solvents (e.g., water, DMSO) stabilize charge-separated transition states in reactions involving the amine group.

- Free energy of solvation (ΔG_solv) : Predicts solubility trends; lower ΔG_solv correlates with higher solubility in non-polar solvents .

- Conformational analysis : Trifluoroethyl group rotation barriers (~5–8 kcal/mol) influence molecular docking in enzyme-binding studies .

Advanced: What are the challenges in scaling up the synthesis while maintaining regioselectivity?

Answer:

Key challenges include:

- Byproduct formation : Competing N-alkylation vs. C-alkylation can occur. Using bulky bases (e.g., DBU) or low temperatures (-20°C) suppresses side reactions .

- Catalyst optimization : Transition metal catalysts (e.g., Pd/C for hydrogenation) must avoid dehalogenation of the chloro substituent .

- Process safety : Exothermic reactions (e.g., trifluoroethylation) require controlled addition rates and cooling systems .

- Regioselective functionalization : Directed ortho-metalation (DoM) strategies using directing groups (e.g., -NHBoc) enable selective derivatization .

Basic: What are the stability considerations for storing this compound?

Answer:

- Light sensitivity : Store in amber vials to prevent photodegradation of the aniline moiety.

- Moisture control : Hygroscopicity may lead to hydrolysis; desiccants (silica gel) are recommended .

- Temperature : Long-term storage at -20°C in inert atmospheres (N₂ or Ar) minimizes oxidative decomposition .

Advanced: How do structural analogs of this compound compare in biological activity studies?

Answer:

Analog studies (e.g., 4-fluoro or 3-trifluoromethyl derivatives) reveal:

- SAR (Structure-Activity Relationship) : Chlorine enhances binding affinity to aromatic pockets in enzymes (e.g., cytochrome P450), while trifluoroethyl improves metabolic stability .

- In vitro assays : Replacements like -CF₃ with -CH₃ reduce inhibitory potency by 10-fold in kinase assays .

- Toxicity profiling : Chloro analogs may exhibit higher hepatotoxicity compared to fluoro derivatives, requiring Ames tests or hepatocyte viability assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.